3'-O-Acetyladenosine 5'-(dihydrogen phosphate)
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Overview
Description
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is a complex organic compound It is a derivative of purine nucleosides, which are essential components of nucleic acids like DNA and RNA
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate typically involves multi-step organic reactions. The process begins with the preparation of the purine base, followed by the attachment of the sugar moiety and subsequent phosphorylation. Key steps include:
Formation of the Purine Base: This involves the cyclization of appropriate precursors under controlled conditions.
Glycosylation: The purine base is glycosylated with a protected sugar derivative.
Phosphorylation: The glycosylated product is then phosphorylated using reagents like phosphoric acid or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield and purity, often involving purification steps like crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s properties.
Substitution: Nucleophilic substitution reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or other reducing agents.
Substitution: Nucleophiles like amines or thiols under mild to moderate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various functional groups.
Scientific Research Applications
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate has numerous applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in cellular processes and as a potential therapeutic agent.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and biochemical reagents.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. It can inhibit or activate these targets, leading to various biochemical outcomes. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring nucleoside with similar structural features.
Guanosine: Another purine nucleoside with comparable biochemical roles.
Cytidine: A pyrimidine nucleoside with distinct but related functions.
Uniqueness
(2R,3S,4R,5R)-5-(6-Amino-9H-purin-9-yl)-4-hydroxy-2-((phosphonooxy)methyl)tetrahydrofuran-3-yl acetate is unique due to its specific configuration and functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
90290-62-3 |
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Molecular Formula |
C12H16N5O8P |
Molecular Weight |
389.26 g/mol |
IUPAC Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] acetate |
InChI |
InChI=1S/C12H16N5O8P/c1-5(18)24-9-6(2-23-26(20,21)22)25-12(8(9)19)17-4-16-7-10(13)14-3-15-11(7)17/h3-4,6,8-9,12,19H,2H2,1H3,(H2,13,14,15)(H2,20,21,22)/t6-,8-,9-,12-/m1/s1 |
InChI Key |
RATDDHDTGRRGAM-WOUKDFQISA-N |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H](O[C@H]([C@@H]1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Canonical SMILES |
CC(=O)OC1C(OC(C1O)N2C=NC3=C(N=CN=C32)N)COP(=O)(O)O |
Origin of Product |
United States |
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